molecular formula C14H24BrNO2 B6180773 tert-butyl (2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate CAS No. 2613299-09-3

tert-butyl (2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate

Cat. No.: B6180773
CAS No.: 2613299-09-3
M. Wt: 318.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate: is a complex organic compound that features a tert-butyl ester group attached to an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of the indole derivative. This can be achieved through the hydrogenation of indole or its derivatives under specific conditions to obtain the octahydroindole structure.

    Bromomethylation: The next step involves the introduction of the bromomethyl group. This can be done using bromomethylating agents such as bromoform or dibromomethane in the presence of a base like sodium hydroxide.

    Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol. This is typically carried out using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid catalysts like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group in tert-butyl (2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives. For example, oxidation can be performed using agents like potassium permanganate, while reduction can be achieved using hydrogenation catalysts.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, sodium methoxide, or primary amines in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the bromomethyl group.

    Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols.

    Hydrolysis: Formation of the corresponding carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl (2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate is used as an intermediate for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its indole core is a common motif in many biologically active molecules, including neurotransmitters and pharmaceuticals.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S,3aS,7aS)-2-(chloromethyl)-octahydro-1H-indole-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    tert-Butyl (2S,3aS,7aS)-2-(hydroxymethyl)-octahydro-1H-indole-1-carboxylate: Contains a hydroxymethyl group instead of a bromomethyl group.

    tert-Butyl (2S,3aS,7aS)-2-(methyl)-octahydro-1H-indole-1-carboxylate: Lacks the halogenated methyl group, having a simple methyl group instead.

Uniqueness

The presence of the bromomethyl group in tert-butyl (2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate provides unique reactivity compared to its analogs

Properties

CAS No.

2613299-09-3

Molecular Formula

C14H24BrNO2

Molecular Weight

318.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.